![molecular formula C14H14N4O B2976311 4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-52-8](/img/structure/B2976311.png)
4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, commonly known as IPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Antimicrobial and Antitumor Applications
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives, synthesized from precursors similar to 4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, have demonstrated promising antimicrobial activities against both gram-positive and gram-negative bacteria. Furthermore, these compounds have shown cytotoxic effects in vitro against various cancer cell lines, including breast adenocarcinoma, hepatocellular carcinoma, and colon carcinoma, indicating potential for antitumor applications (Hassaneen et al., 2019).
Antibacterial and Antifungal Activities
Newly synthesized pyrazolo[3,4-d]pyridazin derivatives have been evaluated for their antibacterial and antifungal activities, displaying high efficacy against a range of gram-negative, gram-positive bacteria, and fungi. These findings suggest their potential use as broad-spectrum antimicrobial agents (Akbas & Berber, 2005).
Discovery and Synthesis for Medicinal Applications
The discovery and synthesis of novel pyrazoles, including structures related to 4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, have been directed towards identifying new drugs. These efforts have included in silico, in vitro, and cytotoxicity validations to assess their medicinal potential, particularly focusing on antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Vasodilator Agents
Pyrazolo[3,4-d]pyridazinones and analogues have been explored for their potential use as peripheral vasodilators, with evaluations as inhibitors of phosphodiesterase 5 (PDE5) extracted from human platelets. This research suggests their utility in treating conditions that benefit from vasodilation, further highlighting the versatility of this chemical class (Piaz et al., 2002).
Textile Dyes
Certain pyrazolo[3,4-d]pyridazin derivatives have been applied to polyester fibers as disperse dyes, demonstrating the chemical's utility beyond biomedical applications. These derivatives showed a range of hues and possess desirable fastness properties, indicating their potential in textile dyeing processes (Deeb, El-Hossami, & Abdelgawad, 2014).
properties
IUPAC Name |
1-phenyl-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9(2)12-11-8-15-18(10-6-4-3-5-7-10)13(11)14(19)17-16-12/h3-9H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELFGRJAZKMVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)C2=C1C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.